molecular formula C12H12ClN3O B8718594 4-(4-chloro-1H-imidazol-1-yl)-3-allyloxyaniline

4-(4-chloro-1H-imidazol-1-yl)-3-allyloxyaniline

Cat. No.: B8718594
M. Wt: 249.69 g/mol
InChI Key: XCLRFOQSEKYDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-1H-imidazol-1-yl)-3-allyloxyaniline is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

4-(4-chloroimidazol-1-yl)-3-prop-2-enoxyaniline

InChI

InChI=1S/C12H12ClN3O/c1-2-5-17-11-6-9(14)3-4-10(11)16-7-12(13)15-8-16/h2-4,6-8H,1,5,14H2

InChI Key

XCLRFOQSEKYDGH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)N)N2C=C(N=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iron powder-325 mesh (737 mg, 12.5 mmol) was added to a round bottom flask charged with a mixture of 1-(2-(allyloxy)-4-nitrophenyl)-4-chloro-1H-imidazole (500 mg, 1.8 mmol), absolute methanol (10 mL), and ammonium chloride (768 mg, 14 mmol). A water-cooled reflux condenser was attached to the flask and the heterogeneous mixture was heated to 65° C. with vigorous stirring for 30 min. The reaction mixture was filtered, and washed with methanol. The solvent was removed in vacuo. EtOAc was added to the residue, and washed with water and brine. The organic layer was dried over MgSO4, filtered, and concentrated to afford 4-(4-chloro-1H-imidazol-1-yl)-3-allyloxyaniline (380 mg, 83% yield). LC-MS (M+H)+250.0. 1H NMR (500 MHz, CDCl3) δ ppm 7.48 (d, J=1.22 Hz, 1H), 6.97-7.02 (m, 2H), 6.26-6.32 (m, 2H), 5.87-5.98 (m, 1H), 5.20-5.34 (m, 2H), 4.48 (d, J=5.19 Hz, 2H), 3.86 (br s, 2H).
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500 mg
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reactant
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10 mL
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768 mg
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reactant
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